3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused coumarin scaffold with a tetrahydrobenzene ring. The structure includes a 3-methyl group and a 2-(2-naphthyl)-2-oxoethoxy substituent, which enhance lipophilicity and aromatic interactions. Such derivatives are explored for fluorescence sensing and enzyme inhibition due to their planar aromatic systems and substituent-driven reactivity .
Properties
IUPAC Name |
3-methyl-1-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-16-12-23(25-20-8-4-5-9-21(20)26(28)30-24(25)13-16)29-15-22(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-3,6-7,10-14H,4-5,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWRJGFWWLCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorescence Sensing Properties
THU-OH (3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)
- Structure : Saturated tetrahydro ring with a 3-hydroxy group.
- Function : Acts as a selective "on-off" fluorescent sensor for Fe(III) in aqueous environments. Fluorescence quenching occurs due to Fe(III) binding, independent of pH (1.5–9.0) .
- Cellular Penetration : Lipophilic nature allows efficient cell membrane penetration in SK-N-AS and DBTRG-05MG cells, with fluorescence signals diminishing in Fe(III)-rich environments .
Urolithin B (3-Hydroxy-6H-Benzo[c]Chromen-6-One)
- Structure : Unsaturated benzene ring instead of tetrahydro.
- Comparison : While both THU-OH and Urolithin B detect Fe(III), THU-OH’s saturated ring improves solubility in aqueous media. However, the unsaturated system in Urolithin B may enhance π-π stacking interactions, affecting sensor sensitivity .
Target Compound (3-Methyl-1-[2-(2-Naphthyl)-2-Oxoethoxy]-Analog)
- Key Differences : Replaces the 3-hydroxy group with a methyl and a 2-naphthyl-oxoethoxy chain.
- However, the absence of a hydroxy group may reduce metal-binding affinity compared to THU-OH .
Enzyme Inhibition Activity
PDE2 Inhibitors (Derivatives of 3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)
- Lead Compounds :
- Optimized Derivatives :
Target Compound
- However, steric bulk from the naphthyl moiety could hinder binding .
Physicochemical Properties
- Key Insight : The target compound’s higher molecular weight and logP may reduce aqueous solubility but improve membrane permeability compared to THU-OH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
